molecular formula C18H23N5O4 B2523745 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2034500-86-0

3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2523745
CAS No.: 2034500-86-0
M. Wt: 373.413
InChI Key: DWTKVPIOCGHPME-UHFFFAOYSA-N
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Description

3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound that features a unique combination of pyrazine, piperidine, and pyrimidinone moieties. Due to its intricate structure, it is of significant interest in various fields of scientific research, including medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can involve multi-step organic synthesis techniques. Typically, the process starts with the preparation of the key intermediates. The pyrazine and piperidine moieties can be synthesized separately through established organic reactions and subsequently linked via an etherification process. The final assembly involves coupling these intermediates under controlled conditions, typically involving base catalysis and specific reaction temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthetic route may be optimized to minimize costs and maximize efficiency. This could involve the use of alternative, more cost-effective reagents, and conditions, scaling up the reactions in large reactors, and employing continuous flow chemistry techniques. Additionally, purification steps such as crystallization, distillation, and chromatography are refined to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can undergo several types of chemical reactions:

  • Oxidation and Reduction: : The compound can undergo oxidation or reduction at the pyrazine ring or the piperidine moiety, which could potentially alter its chemical properties.

  • Substitution Reactions: : Substitution at the methoxypyrazine moiety or the dimethylpyrimidinone ring is possible, particularly nucleophilic substitution reactions.

  • Hydrolysis: : The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Common reducing agents such as lithium aluminium hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Halides or nucleophiles like amines or thiols can be used under basic conditions.

  • Hydrolysis: : Dilute acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

The major products depend on the reaction type. For instance, oxidation may yield N-oxides, while reduction could result in alcohol derivatives or de-oxygenated products. Substitution reactions will introduce new functional groups, altering the compound's bioactivity.

Scientific Research Applications

3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has diverse applications:

  • Chemistry: : Used as a building block for synthesizing other complex molecules.

  • Biology: : Employed in studies of enzyme inhibition and receptor binding due to its structural specificity.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

  • Industry: : Used in the synthesis of advanced materials and specialized polymers.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as analogs with varying substituents on the pyrazine or piperidine rings, 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one exhibits unique biological activities due to the specific configuration and functional groups present. This uniqueness underlines its specificity in binding to targets and its distinct reactivity patterns.

List of Similar Compounds

  • 3-(2-(3-(pyridin-2-yloxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

  • 3-(2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

  • 3-(2-(3-(4-methoxypyrazin-2-yloxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Each of these compounds features variations in the substituents on the pyrazine and piperidine rings, offering different biological activities and chemical reactivities.

Properties

IUPAC Name

3-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-12-13(2)21-11-23(18(12)25)10-15(24)22-8-4-5-14(9-22)27-17-16(26-3)19-6-7-20-17/h6-7,11,14H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTKVPIOCGHPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NC=CN=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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